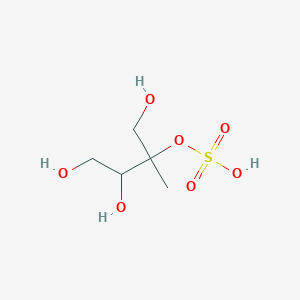
1,3,4-Trihydroxy-2-methylbutan-2-ylhydrogensulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4-Trihydroxy-2-methylbutan-2-ylhydrogensulfate is an organic compound with a complex structure that includes multiple hydroxyl groups and a sulfate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Trihydroxy-2-methylbutan-2-ylhydrogensulfate typically involves multi-step organic reactions. One common method includes the hydroxylation of a precursor molecule followed by the introduction of the sulfate group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain a high-purity product.
化学反应分析
Types of Reactions
1,3,4-Trihydroxy-2-methylbutan-2-ylhydrogensulfate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfate group, resulting in a simpler alcohol.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols.
科学研究应用
1,3,4-Trihydroxy-2-methylbutan-2-ylhydrogensulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism by which 1,3,4-Trihydroxy-2-methylbutan-2-ylhydrogensulfate exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The sulfate group may also play a role in modulating the compound’s solubility and reactivity.
相似化合物的比较
Similar Compounds
- 1,3,4-Trihydroxy-3-methylbutan-2-one
- 1,3,4-Trihydroxy-2-methylbutane
Uniqueness
1,3,4-Trihydroxy-2-methylbutan-2-ylhydrogensulfate is unique due to the presence of both hydroxyl and sulfate groups, which confer distinct chemical properties
属性
分子式 |
C5H12O7S |
|---|---|
分子量 |
216.21 g/mol |
IUPAC 名称 |
(1,3,4-trihydroxy-2-methylbutan-2-yl) hydrogen sulfate |
InChI |
InChI=1S/C5H12O7S/c1-5(3-7,4(8)2-6)12-13(9,10)11/h4,6-8H,2-3H2,1H3,(H,9,10,11) |
InChI 键 |
XWFNSWWNQVPGSC-UHFFFAOYSA-N |
规范 SMILES |
CC(CO)(C(CO)O)OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


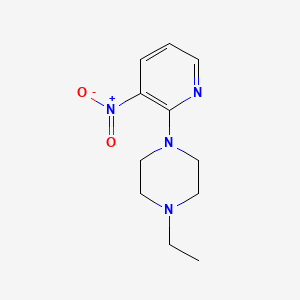
![2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid](/img/structure/B15251628.png)
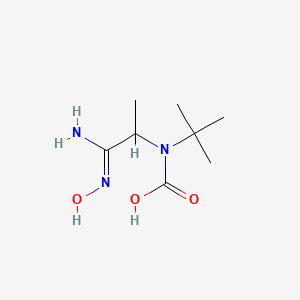

![5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one](/img/structure/B15251662.png)
![diethyl thieno[2,3-f][1]benzothiole-4,8-dicarboxylate](/img/structure/B15251676.png)
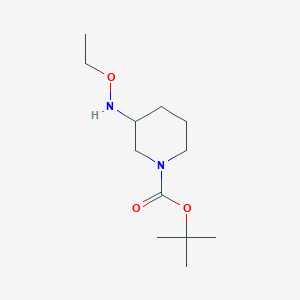
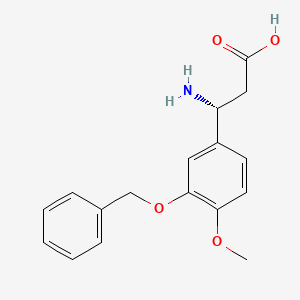
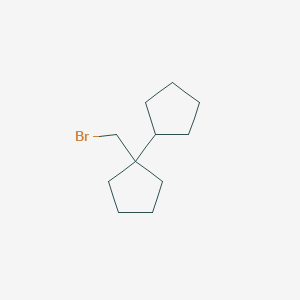
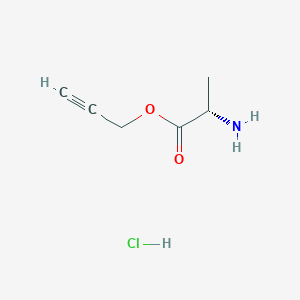
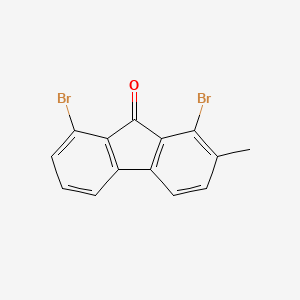
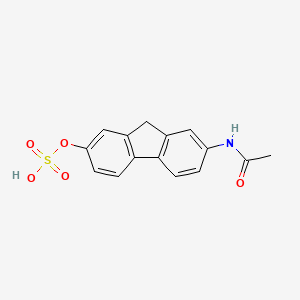
![1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine](/img/structure/B15251728.png)

